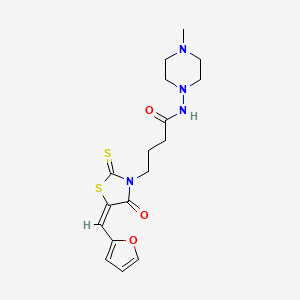

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide

描述

属性

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-19-7-9-20(10-8-19)18-15(22)5-2-6-21-16(23)14(26-17(21)25)12-13-4-3-11-24-13/h3-4,11-12H,2,5-10H2,1H3,(H,18,22)/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQRTXROCAGNAA-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide belongs to the class of thiazolidinone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 374.45 g/mol. The structure includes a thioxothiazolidinone core, a furan moiety, and a piperazine substituent, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxothiazolidinone ring enhances binding affinity due to its structural conformation, which allows for effective interaction with biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases and other enzymes involved in critical biochemical pathways.

- Receptor Modulation : It may interact with nuclear receptors, influencing gene expression related to metabolic processes.

Biological Activity Overview

Research has demonstrated that thiazolidinone derivatives exhibit a wide range of biological activities, including:

-

Antimicrobial Activity :

- Studies indicate that derivatives have shown antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16–32 mg/ml .

- Antifungal properties have also been noted, although specific data on this compound's antifungal efficacy is limited.

- Antimalarial Activity :

- Cytotoxicity :

- Anti-inflammatory Effects :

Case Studies

Several studies have investigated the biological activities of similar thiazolidinone compounds:

- Study on Antibacterial Activity :

- Antimalarial Research :

Pharmacokinetics

Pharmacokinetic studies indicate that thiazolidinones possess favorable absorption characteristics and metabolic profiles:

科学研究应用

Case Studies

- In Vitro Studies : A study demonstrated that (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylpiperazin-1-yl)butanamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics.

- Animal Models : In vivo studies using murine models of cancer have shown that this compound significantly reduces tumor size and improves survival rates when administered alongside conventional therapies.

Overview

Thiazolidinone derivatives, including this compound, have been investigated for their antimicrobial properties. Research indicates that they possess activity against both Gram-positive and Gram-negative bacteria.

Key Findings

- Antibacterial Efficacy : The compound demonstrated potent antibacterial effects with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Biofilm Inhibition : Studies have shown that it effectively inhibits biofilm formation, which is critical in managing chronic infections associated with medical devices.

Case Studies

- Acute Inflammation Models : In experimental models of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes compared to controls .

- Chronic Inflammatory Conditions : Research has indicated potential benefits in chronic inflammatory diseases such as rheumatoid arthritis, where the compound could reduce joint inflammation and improve mobility in animal models .

相似化合物的比较

Substituent Effects on Bioactivity

- 4-Methylpiperazinyl Group (Target Compound): The 4-methylpiperazine moiety enhances solubility in polar solvents and may improve blood-brain barrier penetration compared to morpholine () or aryl groups () . Piperazine derivatives are often associated with receptor-binding flexibility due to their basic nitrogen atoms.

- Furan vs. In contrast, benzylidene or propenylidene groups () may enhance steric bulk, affecting binding specificity .

- Aromatic vs. Heterocyclic Side Chains: The pyridin-2-yl group () offers hydrogen-bonding capability, whereas the 4-nitrophenyl group () introduces strong electron-withdrawing effects, which could influence redox activity or metabolic stability .

Pharmacokinetic and Physicochemical Properties

- Conversely, bulkier substituents like 4-methylthiazol-2-yl () increase molecular weight (~483 g/mol), possibly reducing oral bioavailability .

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group () is electron-donating, which may stabilize charge-transfer interactions, whereas the 4-nitrophenyl group () could enhance reactivity in electrophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。